Cas no 10292-65-6 (1-Cyclopropyl-2-nitrobenzene)
1-Cyclopropyl-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Cyclopropyl-2-nitrobenzene
- 1-cyclopropyl-2-nitro-benzene
- 1-Cyclopropyl-2-nitro-benzol
- 2-cyclopropyl-1-nitrobenzene
- 2-Nitrophenylcyclopropane
- Benzene,1-cyclopropyl-2-nitro
- A800647
- STL583845
- o-nitrophenylcyclopropane
- N10082
- 1-Cyclopropyl-2-nitrobenzene #
- Oprea1_241848
- InChI=1/C9H9NO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H
- AKOS003595880
- SCHEMBL3253975
- MFCD00102065
- (o-Nitrophenyl)cyclopropane
- SY333615
- AM86226
- DTXSID70342828
- Benzene, 1-cyclopropyl-2-nitro-
- J-504567
- 10292-65-6
-
- MDL: MFCD00102065
- Inchi: 1S/C9H9NO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2
- InChI Key: VANZICVFDGMCIU-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1C1CC1)=O
Computed Properties
- Exact Mass: 163.06300
- Monoisotopic Mass: 163.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.82000
- LogP: 2.99540
1-Cyclopropyl-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB511686-100 mg |
1-Cyclopropyl-2-nitrobenzene |
10292-65-6 | 100MG |
€253.70 | 2022-03-24 | ||
| abcr | AB511686-250 mg |
1-Cyclopropyl-2-nitrobenzene |
10292-65-6 | 250MG |
€343.00 | 2022-03-24 | ||
| abcr | AB511686-500 mg |
1-Cyclopropyl-2-nitrobenzene |
10292-65-6 | 500MG |
€475.60 | 2022-03-24 | ||
| abcr | AB511686-1 g |
1-Cyclopropyl-2-nitrobenzene |
10292-65-6 | 1g |
€609.00 | 2022-03-24 | ||
| Chemenu | CM201495-1g |
1-Cyclopropyl-2-nitrobenzene |
10292-65-6 | 95% | 1g |
$398 | 2023-02-19 | |
| Chemenu | CM201495-1g |
1-Cyclopropyl-2-nitrobenzene |
10292-65-6 | 95% | 1g |
$398 | 2021-08-05 | |
| abcr | AB511686-100mg |
1-Cyclopropyl-2-nitrobenzene; . |
10292-65-6 | 100mg |
€638.50 | 2025-02-17 | ||
| abcr | AB511686-250mg |
1-Cyclopropyl-2-nitrobenzene; . |
10292-65-6 | 250mg |
€991.30 | 2025-04-22 | ||
| abcr | AB511686-500mg |
1-Cyclopropyl-2-nitrobenzene; . |
10292-65-6 | 500mg |
€1461.90 | 2025-04-22 | ||
| Ambeed | A405031-1g |
1-Cyclopropyl-2-nitrobenzene |
10292-65-6 | 95+% | 1g |
$488.0 | 2024-04-26 |
1-Cyclopropyl-2-nitrobenzene Suppliers
1-Cyclopropyl-2-nitrobenzene Related Literature
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1-Cyclopropyl-2-nitrobenzene
Recent Advances in the Study of 1-Cyclopropyl-2-nitrobenzene (CAS: 10292-65-6) in Chemical and Biomedical Research
1-Cyclopropyl-2-nitrobenzene (CAS: 10292-65-6) is a nitroaromatic compound that has garnered significant attention in recent years due to its potential applications in chemical synthesis and pharmaceutical development. This compound, characterized by a cyclopropyl group attached to a nitro-substituted benzene ring, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its reactivity, biological activity, and potential as a building block for drug discovery.
In the context of chemical synthesis, 1-Cyclopropyl-2-nitrobenzene has been investigated for its role in cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in palladium-catalyzed Suzuki-Miyaura reactions, yielding high-purity biaryl derivatives. The study highlighted the compound's stability under reaction conditions and its compatibility with various functional groups, making it a valuable reagent for synthetic chemists.
From a biomedical perspective, research has focused on the nitro group's redox properties and its potential to interact with biological targets. A recent preprint on bioRxiv reported that derivatives of 1-Cyclopropyl-2-nitrobenzene exhibit moderate inhibitory activity against certain bacterial enzymes, suggesting possible applications in antimicrobial drug development. However, the study also noted the need for further optimization to improve selectivity and reduce off-target effects.
Another area of interest is the compound's photophysical properties. A 2024 paper in ACS Omega explored its behavior under UV irradiation, revealing unique fluorescence quenching mechanisms that could be harnessed for sensor development. The researchers proposed that the cyclopropyl ring's strain and the nitro group's electron-withdrawing effects contribute to these properties, opening new avenues for material science applications.
Despite these promising findings, challenges remain in the large-scale production and purification of 1-Cyclopropyl-2-nitrobenzene. A technical report from a leading chemical manufacturer highlighted issues related to yield optimization and byproduct formation during industrial synthesis. Addressing these challenges will be crucial for enabling broader adoption of this compound in both academic and industrial settings.
In conclusion, recent research on 1-Cyclopropyl-2-nitrobenzene (CAS: 10292-65-6) underscores its multifaceted potential in chemical synthesis and biomedical applications. While significant progress has been made in understanding its properties and reactivity, further studies are needed to fully exploit its capabilities and overcome existing limitations. This compound represents an exciting area of investigation at the intersection of chemistry and biology, with implications for drug discovery, materials science, and beyond.
10292-65-6 (1-Cyclopropyl-2-nitrobenzene) Related Products
- 3146-89-2(Benzene, 1-(2-methylcyclopropyl)-2-nitro-)
- 58704-55-5(Benzene, 1,1'-(1,2-ethanediyl)bis[nitro-)
- 63332-50-3(Benzene, 1-cyclopropyl-4-(1-methylethyl)-2-nitro-)
- 120383-84-8(1-(Cyclopropylmethyl)-2-nitrobenzene)
- 30546-30-6(Benzene, 1-cyclopropyl-2,4-dinitro-)
- 7137-55-5(1-Butyl-2-nitrobenzene)
- 851385-07-4(Benzene, 2,4-bis(1-ethylpropyl)-1-nitro-)
- 7137-54-4(1-Nitro-2-propylbenzene)
- 16968-19-7(2,2'-Dinitrodibenzyl)
- 19370-34-4(1-Sec-Butyl-2-nitrobenzene)